molecular formula C16H22ClNO6 B5198727 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine;oxalic acid

4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine;oxalic acid

Cat. No.: B5198727
M. Wt: 359.8 g/mol
InChI Key: KTUWHXFKFJHPSE-UHFFFAOYSA-N
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Description

4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine;oxalic acid is a chemical compound that combines the properties of a morpholine derivative and an oxalic acid salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The phenoxy and morpholine moieties can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce phenolic or quinone derivatives.

Scientific Research Applications

4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Chloro-2-methylphenoxy)propyl]piperidine
  • 4-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine

Uniqueness

4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine is unique due to its specific combination of a morpholine ring and a phenoxypropyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2.C2H2O4/c1-12-11-13(15)3-4-14(12)18-8-2-5-16-6-9-17-10-7-16;3-1(4)2(5)6/h3-4,11H,2,5-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUWHXFKFJHPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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